molecular formula C16H13N3OS B498796 2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole CAS No. 328964-94-9

2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole

Cat. No.: B498796
CAS No.: 328964-94-9
M. Wt: 295.4g/mol
InChI Key: FPVNWVKORQADIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole is a heterocyclic compound that combines the structural features of benzimidazole and benzoxazole. These two moieties are known for their significant pharmacological activities, making this compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole typically involves the condensation of 1-methylbenzimidazole with a suitable benzoxazole derivative. One common method includes the reaction of 1-methylbenzimidazole with 2-chloromethylbenzoxazole in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding reduced forms.

    Substitution: The benzimidazole and benzoxazole rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced benzimidazole or benzoxazole derivatives.

    Substitution: Substituted benzimidazole or benzoxazole derivatives.

Scientific Research Applications

2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole is largely dependent on its interaction with biological targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The benzoxazole moiety can enhance these interactions by providing additional binding sites. Together, these interactions can disrupt cellular processes, leading to the compound’s observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole is unique due to the combination of benzimidazole and benzoxazole moieties, which can result in synergistic effects and enhanced biological activities compared to the individual components.

Properties

IUPAC Name

2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3OS/c1-19-13-8-4-2-6-11(13)17-15(19)10-21-16-18-12-7-3-5-9-14(12)20-16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVNWVKORQADIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.